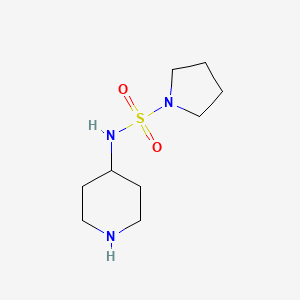
3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a chlorophenyl group, an oxazole ring, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 2-chlorobenzoyl chloride with hydroxylamine to form 2-chlorobenzohydroxamic acid. This intermediate is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic aromatic substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Cyclization reactions: The oxazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and alcohols, typically under basic conditions.
Electrophilic aromatic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Cyclization reactions: Catalysts such as Lewis acids are often employed to facilitate cyclization.
Major Products
Sulfonamide derivatives: Formed through nucleophilic substitution.
Functionalized aromatic compounds: Resulting from electrophilic aromatic substitution.
Complex heterocycles: Produced via cyclization reactions.
Scientific Research Applications
3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Investigated for its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Material science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide derivatives. The oxazole ring can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride: Similar structure with a bromine atom instead of chlorine.
3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride: Contains a fluorine atom in place of chlorine.
3-(2-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride: Features a methyl group instead of chlorine.
Uniqueness
3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties.
Properties
Molecular Formula |
C9H5Cl2NO3S |
|---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO3S/c10-7-4-2-1-3-6(7)8-5-9(15-12-8)16(11,13)14/h1-5H |
InChI Key |
APVVXGGONOOLHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B15260204.png)
![4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B15260205.png)
![2-[(2-Ethylcyclohexyl)amino]ethan-1-ol](/img/structure/B15260215.png)
![2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15260219.png)




![6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B15260251.png)
![N,N-Dimethyl-2-{[(5-methylthiophen-2-yl)methyl]amino}acetamide](/img/structure/B15260252.png)
![Ethyl 2H,3H,4H,5H,6H-cyclopenta[b]furan-6-carboxylate](/img/structure/B15260271.png)
